Cas no 1805481-55-3 (Ethyl 4-cyano-3-difluoromethoxy-5-iodobenzoate)
Ethyl 4-cyano-3-difluoromethoxy-5-iodobenzoate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 4-cyano-3-difluoromethoxy-5-iodobenzoate
-
- Inchi: 1S/C11H8F2INO3/c1-2-17-10(16)6-3-8(14)7(5-15)9(4-6)18-11(12)13/h3-4,11H,2H2,1H3
- InChI Key: MHCOLEGLBHXCFV-UHFFFAOYSA-N
- SMILES: IC1C(C#N)=C(C=C(C(=O)OCC)C=1)OC(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 344
- XLogP3: 3.4
- Topological Polar Surface Area: 59.3
Ethyl 4-cyano-3-difluoromethoxy-5-iodobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015018516-250mg |
Ethyl 4-cyano-3-difluoromethoxy-5-iodobenzoate |
1805481-55-3 | 97% | 250mg |
484.80 USD | 2021-06-18 | |
| Alichem | A015018516-500mg |
Ethyl 4-cyano-3-difluoromethoxy-5-iodobenzoate |
1805481-55-3 | 97% | 500mg |
815.00 USD | 2021-06-18 | |
| Alichem | A015018516-1g |
Ethyl 4-cyano-3-difluoromethoxy-5-iodobenzoate |
1805481-55-3 | 97% | 1g |
1,460.20 USD | 2021-06-18 |
Ethyl 4-cyano-3-difluoromethoxy-5-iodobenzoate Related Literature
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
2. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
-
Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on Ethyl 4-cyano-3-difluoromethoxy-5-iodobenzoate
Ethyl 4-cyano-3-difluoromethoxy-5-iodobenzoate (CAS No. 1805481-55-3): A Comprehensive Overview
Ethyl 4-cyano-3-difluoromethoxy-5-iodobenzoate (CAS No. 1805481-55-3) is a specialized organic compound that has garnered significant attention in the fields of pharmaceutical research and agrochemical development. This compound, characterized by its unique molecular structure featuring a cyano group, difluoromethoxy moiety, and an iodo substituent, serves as a versatile intermediate in synthetic chemistry. Its applications span from drug discovery to material science, making it a valuable asset for researchers and industries alike.
The growing interest in fluorinated compounds and iodinated aromatic derivatives has positioned Ethyl 4-cyano-3-difluoromethoxy-5-iodobenzoate as a key player in modern chemical synthesis. With the increasing demand for novel bioactive molecules, this compound offers a promising scaffold for developing therapeutics targeting various diseases, including cancer and infectious diseases. Its electron-withdrawing groups enhance reactivity, making it an ideal candidate for cross-coupling reactions and other advanced synthetic methodologies.
One of the most frequently searched questions in the context of this compound is: "What are the applications of Ethyl 4-cyano-3-difluoromethoxy-5-iodobenzoate in drug discovery?" Researchers are particularly interested in its potential as a building block for kinase inhibitors and antimicrobial agents. The difluoromethoxy group is known to improve metabolic stability and bioavailability, which are critical factors in drug design. Additionally, the iodo substituent allows for further functionalization via palladium-catalyzed reactions, expanding its utility in medicinal chemistry.
Another hot topic revolves around the synthetic routes for Ethyl 4-cyano-3-difluoromethoxy-5-iodobenzoate. Recent advancements in green chemistry have prompted scientists to explore eco-friendly methods for its production. Questions like "How to synthesize Ethyl 4-cyano-3-difluoromethoxy-5-iodobenzoate efficiently?" are common in academic and industrial forums. Optimized protocols involving catalytic iodination and solvent-free conditions are gaining traction, aligning with the global push for sustainable chemical processes.
The compound's role in agrochemical innovation is another area of interest. With the rising need for crop protection solutions, Ethyl 4-cyano-3-difluoromethoxy-5-iodobenzoate is being investigated as a precursor for herbicides and fungicides. Its structural features contribute to enhanced binding affinity with target enzymes in pests, offering a pathway to develop next-generation agrochemicals with improved efficacy and reduced environmental impact.
From a commercial perspective, the market for high-purity Ethyl 4-cyano-3-difluoromethoxy-5-iodobenzoate is expanding, driven by its diverse applications. Suppliers and manufacturers are focusing on scalability and cost-effectiveness to meet the growing demand from pharmaceutical and agrochemical sectors. Analytical techniques such as HPLC and NMR spectroscopy are routinely employed to ensure the compound's quality and consistency, addressing another common query: "How to analyze the purity of Ethyl 4-cyano-3-difluoromethoxy-5-iodobenzoate?"
In summary, Ethyl 4-cyano-3-difluoromethoxy-5-iodobenzoate (CAS No. 1805481-55-3) stands out as a multifaceted compound with significant potential in both scientific research and industrial applications. Its unique chemical properties, coupled with the ongoing advancements in synthetic and analytical methodologies, make it a subject of continuous exploration. Whether you're a chemist, a researcher, or an industry professional, understanding this compound's capabilities can open doors to innovative solutions in healthcare, agriculture, and beyond.
1805481-55-3 (Ethyl 4-cyano-3-difluoromethoxy-5-iodobenzoate) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)